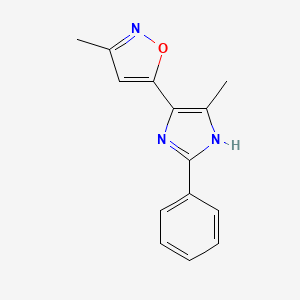

3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole

Description

Properties

CAS No. |

61531-37-1 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,2-oxazole |

InChI |

InChI=1S/C14H13N3O/c1-9-8-12(18-17-9)13-10(2)15-14(16-13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) |

InChI Key |

CDPOACGVVMYWKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=C(NC(=N2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

- Cyclization of diketones and amidines under basic conditions : This method involves the formation of a di-imine intermediate that cyclizes to a 5-hydroimidazole, which then undergoes a 1,5-dialkyl migration to yield the imidazol-4-one ring. Yields range from moderate to high (43-85%) depending on substrates and conditions.

- Acid-catalyzed cyclization of α-keto aldehydes : This approach produces 5-monosubstituted imidazol-4-ones and has been widely used for medicinal chemistry applications.

- One-pot oxidative condensation of ketones and amidines : This method offers operational simplicity and good yields, facilitating the synthesis of diverse imidazol-4-one derivatives.

Aza-Wittig Reactions

- Intramolecular aza-Wittig reaction : Starting from azido-substituted imides, treatment with triphenylphosphine leads to 5-monosubstituted imidazolones in good yields (69-99%). This method is versatile for introducing 5-ethylidene substituents.

- One-pot, multi-step aza-Wittig/heterocumulene annulation : This advanced method involves sequential formation of carbodiimides, guanidine intermediates, and cyclization steps to yield bicyclic imidazol-4-ones with yields of 68-85%.

Heterocyclic Rearrangements

- Rearrangement strategies involve the transformation of precursor heterocycles or intermediates under specific conditions to yield the imidazol-4-one core, often enabling access to complex substitution patterns.

Preparation of the 2,5-Dihydro-1,2-oxazole (Isoxazoline) Moiety

The 2,5-dihydro-1,2-oxazole ring is typically synthesized via cyclization reactions involving appropriate precursors:

- Erlenmeyer–Plöchl Reaction : This classical method involves cyclodehydration-condensation of aldehydes with hippuric acid derivatives in dry acetic anhydride catalyzed by acetate anion. It is effective for preparing 5-oxazolones with various substitutions.

- Nucleophilic attack on activated C-2 carbon : Electron-withdrawing groups (e.g., m-NO2 on phenyl rings) increase the electrophilicity of the C-2 carbon in oxazolone precursors, facilitating nucleophilic cyclization.

- Substituted benzylidene derivatives : These are often used as starting materials to introduce specific substituents on the oxazoline ring, influencing the electronic and steric properties of the final compound.

Synthetic Strategy for the Target Compound

The synthesis of 3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole likely involves:

- Synthesis of the imidazol-4-one intermediate with the desired 5-methyl and 2-phenyl substitutions via condensation or aza-Wittig methods.

- Preparation of the 2,5-dihydro-1,2-oxazole ring through cyclization of appropriate aldehyde and amino acid derivatives or via nucleophilic cyclization on activated precursors.

- Formation of the ylidene linkage between the imidazol-4-one and the oxazoline ring, possibly through condensation reactions involving the imidazol-4-one carbonyl and the oxazoline nitrogen or carbon centers.

- Purification and characterization using chromatographic and spectroscopic methods to confirm the structure and substitution pattern.

Comparative Data Table of Preparation Methods

| Method Category | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation Reactions | Diketones + amidines, basic or acidic media | 43 - 85 | Straightforward, versatile | Sensitive to substituent effects |

| Aza-Wittig Reactions | Azido-imides + triphenylphosphine | 69 - 99 | High yields, selective | Requires azido precursors |

| One-pot Multi-step Annulation | (Vinylimino)phosphorane + isocyanates + TsCl | 68 - 85 | Efficient, no isolation steps | Multi-step, requires careful control |

| Erlenmeyer–Plöchl Reaction | Aldehydes + hippuric acid + acetic anhydride | Moderate to High | Classical, well-established | Limited to certain substrates |

| Nucleophilic Cyclization | Activated C-2 carbon with nucleophiles | Variable | Enables substitution tuning | Electronic effects critical |

Research Findings and Notes

- The imidazol-4-one synthesis has been extensively reviewed, showing that condensation and aza-Wittig reactions are the most reliable and widely used methods for constructing the core heterocycle with diverse substitution patterns.

- The oxazoline ring formation benefits from classical cyclodehydration methods and nucleophilic cyclizations, with substituent effects playing a crucial role in reaction efficiency and product stability.

- The combination of these heterocycles into a single molecule with a ylidene linkage requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

- Recent advances include one-pot multi-step syntheses that improve overall yield and reduce purification steps, enhancing the practicality of preparing complex heterocyclic compounds like the target molecule.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can be used to modify the functional groups on the imidazole or isoxazole rings.

Substitution: The compound can undergo substitution reactions, particularly at the positions on the rings that are less sterically hindered

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with isostructural thiazole-triazol derivatives reported in . For example, compounds 4 and 5 in also exhibit planar conformations, except for a fluorophenyl group oriented perpendicularly to the main plane. In contrast, the phenyl group in the target compound’s imidazole ring may adopt a coplanar arrangement, enhancing π-π stacking interactions. A comparative analysis is summarized below:

Chemical and Electronic Properties

Reactivity and Stability

The imidazole ring in the target compound introduces basicity, while the oxazole moiety contributes to electrophilic susceptibility. Compared to the trifluoromethyl-substituted oxazole in , the target compound’s methyl and phenyl groups likely enhance lipophilicity, impacting solubility and bioavailability. Fluorinated analogs (e.g., ’s compounds) exhibit higher metabolic stability due to C-F bonds, whereas the target compound’s non-fluorinated structure may prioritize synthetic accessibility .

Computational Insights

DFT studies, as in , suggest that hydration of oxime intermediates can alter reaction pathways. For the target compound, computational modeling could predict how methyl substituents affect charge distribution and orbital interactions, guiding the design of derivatives with tailored electronic properties .

Biological Activity

3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O. The compound features an oxazole ring and an imidazole moiety, which are known to contribute significantly to the biological activity of similar compounds.

Antimicrobial Activity

Research indicates that derivatives of imidazole and oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with structural similarities to this compound demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.40 µM against human rhinovirus serotypes .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 0.40 | Human Rhinovirus |

| Compound B | 3.38 | HT-29 (Cancer) |

| Compound C | 10.55 | COLO-205 (Cancer) |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, a compound structurally related to it showed IC50 values of 3.38 µM against HT-29 cells and 10.55 µM against COLO-205 cells . These findings suggest that modifications in the structure can lead to enhanced cytotoxicity.

Case Study: VEGFR Inhibition

In a specific study involving related compounds, it was found that they inhibit the VEGFR-2 kinase with an IC50 of 0.014 µM. This suggests that structural features similar to those in 3-Methyl compounds may play a crucial role in targeting angiogenesis in tumors .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The imidazole and oxazole rings may facilitate binding to target proteins, altering their function and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 3-Methyl compounds. The structure–activity relationship (SAR) analyses indicate that substituents at specific positions significantly enhance biological activity.

- Antitumor Activity : A close examination of derivatives revealed that certain substitutions on the phenyl ring increase cytotoxicity against cancer cell lines.

- Antimicrobial Efficacy : Compounds with similar imidazole structures have shown promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the standard synthetic routes for preparing imidazole-oxazole hybrid compounds like 3-methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, tri-substituted imidazole derivatives are synthesized via cyclization of substituted aldehydes with ammonium acetate and nitro compounds under reflux in acetic acid . For oxazole-imidazole hybrids, intermediates like 3-formyl-indole derivatives can undergo Knoevenagel condensation with thiazolones, followed by cyclization in acetic acid with sodium acetate . Key steps include:

- Reflux conditions : 3–5 hours in acetic acid at 100–120°C.

- Purification : Recrystallization from DMF/acetic acid mixtures .

Table 1 summarizes reaction parameters from analogous syntheses:

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde + Thiazolone | Acetic acid, reflux (3–5 h) | 70–85 | |

| Phenylhydrazine + Ketone | Ethanol, reflux (18 h) | 65–74 |

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H-NMR (CDCl₃) to confirm substituent integration (e.g., δ 2.15 ppm for methyl groups) .

- Elemental Analysis : Verify C, H, N, S, and Cl content (e.g., ±0.1% deviation) .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 798.72 for analogous imidazole derivatives) .

- TLC Monitoring : Use hexane/ethyl acetate (4:1) to track reaction progress (Rf ≈ 0.6) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Stability is influenced by:

- Moisture : Store in desiccators with silica gel to prevent hydrolysis of oxazole rings .

- Temperature : Long-term storage at –20°C in amber vials to avoid photodegradation .

- pH Sensitivity : Avoid exposure to strong acids/bases to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in product formation when varying substituents in imidazole-oxazole syntheses?

- Methodological Answer : Contradictions arise from competing reaction pathways. For example:

- Phenylhydrazine vs. Substituted Hydrazines : 4-Methoxyphenylhydrazine yields indole derivatives, while unsubstituted phenylhydrazine forms pyrazole byproducts due to divergent cyclization mechanisms .

- Mitigation Strategy :

- Use HPLC-MS to identify byproducts.

- Adjust stoichiometry (e.g., 1.1:1 aldehyde-to-thiazolone ratio) to favor desired products .

Q. What computational methods aid in predicting the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., antibacterial enzymes). Parameters include:

- Grid box size: 60 × 60 × 60 Å.

- Exhaustiveness: 100 .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with antioxidant/anticancer activity .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF₄) to enhance cyclization efficiency .

- Solvent Optimization : Replace acetic acid with PEG-400 for greener synthesis and easier purification .

Table 2 compares yield improvements:

| Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|

| Acetic acid (control) | 69 | 20 h | |

| PEG-400 + [BMIM]BF₄ | 82 | 12 h |

Q. What strategies validate the mechanism of unexpected byproduct formation?

- Methodological Answer :

- Isolation and Characterization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate byproducts .

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR (e.g., nitro group reduction peaks at 1520 cm⁻¹) .

- Isotopic Labeling : N-labeled reagents to trace nitrogen migration pathways .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.